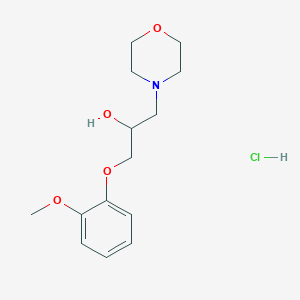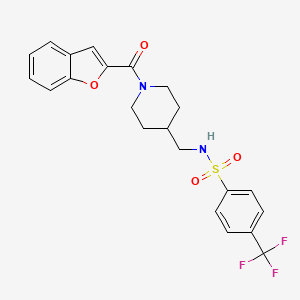
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H21F3N2O4S and its molecular weight is 466.48. The purity is usually 95%.
BenchChem offers high-quality N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Benzofuran derivatives have been studied for their potential anticancer properties. A series of benzofuran compounds have shown promising results against various cancer cell lines, including human ovarian cancer . The core benzofuran structure in the compound suggests it may also possess anticancer activity, which could be explored in future pharmacological studies.
Anti-Inflammatory and Analgesic Properties
Compounds with benzofuran moieties have demonstrated anti-inflammatory and analgesic activities. These properties make them potential candidates for the development of new pain relief medications . Further research could investigate the specific effects of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide in this context.
Antiviral Applications
Benzofuran derivatives have been identified with anti-viral activities, particularly against the hepatitis C virus. This suggests that our compound could be a lead in the search for new antiviral drugs, especially for diseases where current treatment options are limited .
Antibacterial Uses
The antibacterial potential of benzofuran compounds is another area of interest. With antibiotic resistance on the rise, new molecules such as N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide could contribute to the development of novel antibacterial agents .
Antioxidative Effects
Benzofuran is known for its antioxidative properties, which are crucial in combating oxidative stress-related diseases. The compound could be explored for its efficacy in protecting cells from oxidative damage, which is a common pathway in many chronic diseases .
Drug Synthesis and Chemical Research
The unique structure of benzofuran derivatives makes them interesting targets for chemical synthesis and drug design. The compound could serve as a scaffold for developing new drugs with improved pharmacokinetic and pharmacodynamic profiles .
Neuroprotective Potential
Research into neurodegenerative diseases often explores compounds that can protect nerve cells. Benzofuran derivatives have shown promise in this field, and further studies could reveal whether N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide has neuroprotective effects .
Enzyme Inhibition
Many benzofuran derivatives act as enzyme inhibitors, which can be useful in treating various metabolic disorders. Investigating the enzyme inhibitory activity of this compound could open up new therapeutic avenues for diseases like diabetes or hypercholesterolemia .
特性
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4S/c23-22(24,25)17-5-7-18(8-6-17)32(29,30)26-14-15-9-11-27(12-10-15)21(28)20-13-16-3-1-2-4-19(16)31-20/h1-8,13,15,26H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIBIGIMAOFTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxane-4-carboxamide](/img/structure/B2890921.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxybenzamide](/img/structure/B2890923.png)
![6-(2-Methoxyphenyl)-2-[1-(3-methylbutanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2890924.png)
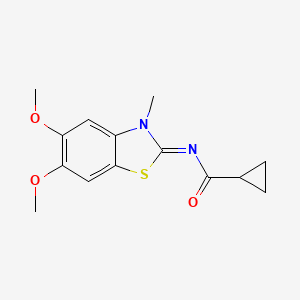
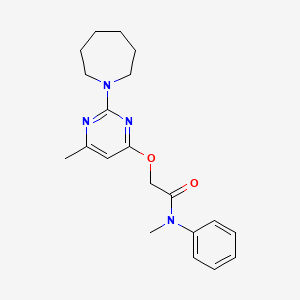
![[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B2890928.png)

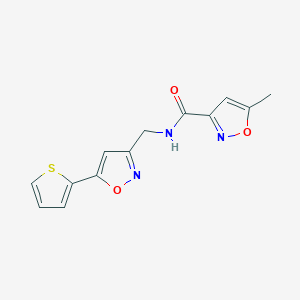
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2890931.png)
![tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2890934.png)


